

Chemical and physical properties of 2,5-Dibromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromo-1,4-benzoquinone

Cat. No.: B160935

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dibromo-1,4-benzoquinone

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2,5-Dibromo-1,4-benzoquinone**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,5-Dibromo-1,4-benzoquinone is a halogenated quinone derivative. Its core structure consists of a benzoquinone ring substituted with two bromine atoms at the 2 and 5 positions. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Table 1: General and Physical Properties of **2,5-Dibromo-1,4-benzoquinone**

Property	Value	Source
CAS Number	1633-14-3	[1]
Molecular Formula	C ₆ H ₂ Br ₂ O ₂	[1] [2]
Molecular Weight	265.89 g/mol	[1] [2]
Appearance	Light yellow to brown powder or crystals	[2] [3]
Melting Point	192.0 to 195.0 °C	[3]
Boiling Point	277.3 ± 40.0 °C (Predicted)	[3]
Density	2.400 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C	[3]

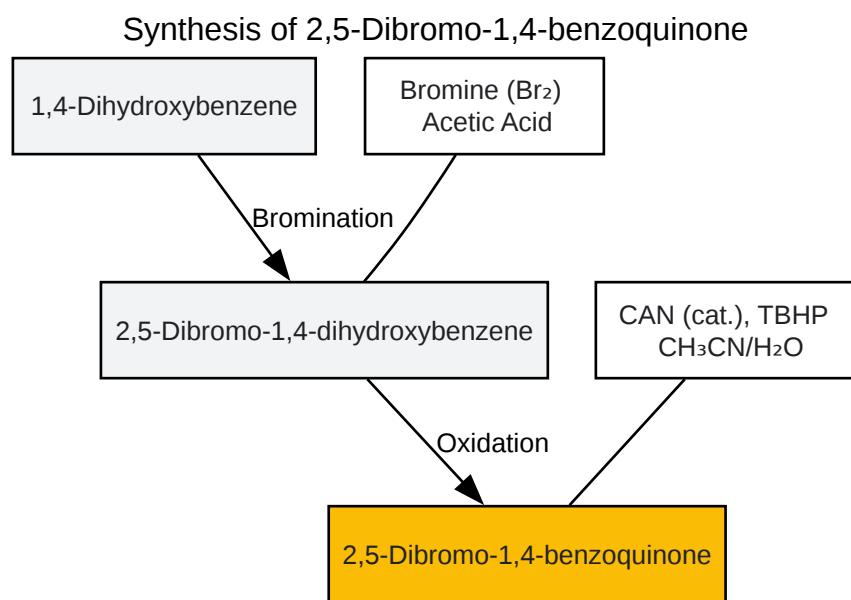
Table 2: Computed and Spectroscopic Properties

Property	Value / Description	Source
IUPAC Name	2,5-dibromocyclohexa-2,5-diene-1,4-dione	[1]
SMILES	C1(=O)C=C(Br)C(=O)C=C1Br	[4] [5]
InChI	InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H	[4] [5]
¹ H NMR	Spectrum available in DMSO-d ₆	[4]
¹³ C NMR	Spectrum available	[1]
IR Spectrum	KBr disc and nujol mull spectra available	[4] [5]
Mass Spectrometry	GC-MS data available	[1]

Experimental Protocols

Synthesis of 2,5-Dibromo-1,4-benzoquinone

A common laboratory-scale synthesis involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).[\[6\]](#)


Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

- Reactants: 1,4-dihydroxybenzene (0.2 mol, 22 g), Bromine (0.4 mol, 64 g), Acetic acid (220 mL).[\[6\]](#)
- Procedure:
 - Suspend 1,4-dihydroxybenzene in 200 mL of acetic acid.
 - With stirring, add a solution of bromine in 20 mL of acetic acid. The reaction is exothermic.
 - A colorless precipitate should form within approximately 10 minutes.
 - Continue stirring the mixture for 1 hour.
 - Filter the resulting solid and wash it with a small volume of acetic acid.
 - The intermediate, 2,5-Dibromo-1,4-dihydroxybenzene, can be used in the next step without further purification.[\[6\]](#)

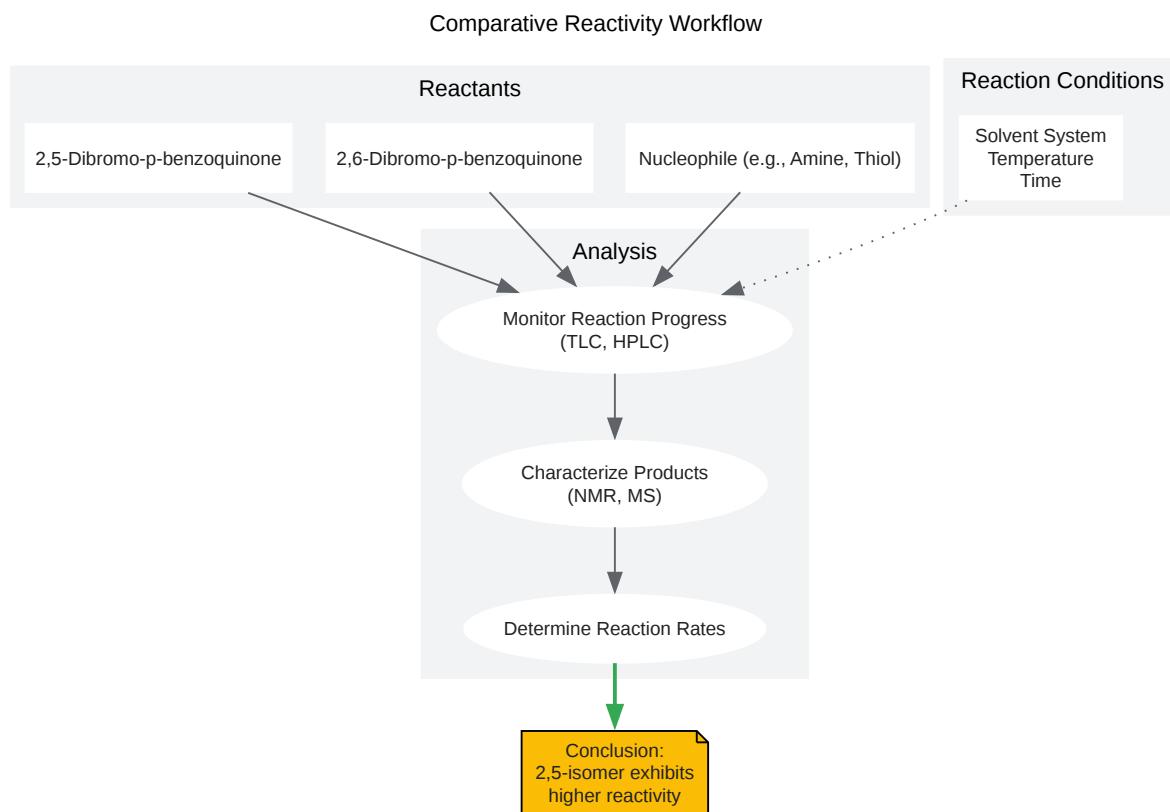
Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

- Reactants: 2,5-Dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g), Acetonitrile (50 mL), Water (10 mL), Ceric ammonium nitrate (CAN, 2 mol%), tert-Butyl hydroperoxide (TBHP) in CH_2Cl_2 (2.5 equivalents).[\[6\]](#)
- Procedure:
 - Dissolve the 2,5-dibromo-1,4-dihydroxybenzene and CAN in a mixture of acetonitrile and water.
 - Add the TBHP solution dropwise over a period of 8 hours.
 - Allow the reaction to proceed for a total of 12 hours.

- Remove the solvent under vacuum.
- Dissolve the residue in dichloromethane.
- Perform an aqueous workup by extracting the organic phase with dilute hydrochloric acid (2 M), water, and saturated sodium bicarbonate solution.
- Wash the organic phase with a saturated NaCl solution and dry it over MgSO₄.
- Remove the solvent under vacuum to yield the final product, **2,5-Dibromo-1,4-benzoquinone**, as a yellow solid.[6]

[Click to download full resolution via product page](#)

Fig 1. Two-step synthesis workflow.


Reactivity and Further Reactions: Nucleophilic Substitution

Quinones are α,β -unsaturated ketones and are highly reactive, particularly in 1,4-addition (Michael addition) reactions.[7] The bromine atoms on the **2,5-Dibromo-1,4-benzoquinone** ring are susceptible to nucleophilic substitution. The electron-withdrawing nature of the bromine atoms and the carbonyl groups makes the ring carbons electrophilic.

Studies comparing the reactivity of 2,5- and 2,6-dihalo-p-benzoquinones with nucleophiles have shown that the 2,5-isomer is significantly more reactive.[8] This enhanced reactivity is due to the synergistic electron withdrawal of the para-positioned halogens, which increases the positive partial charge on the carbon atoms bearing the halogens, making them more prone to nucleophilic attack.[8]

General Protocol for Nucleophilic Substitution (Example: Amination) This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[7]

- Reactants: A substituted bromo-quinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone), an amino compound (e.g., primary or secondary amine), Ethanol, Glacial Acetic Acid (GAA), Water, Sodium Acetate.
- Procedure:
 - Prepare a solution of the bromo-quinone in a mixture of ethanol, GAA, and water.
 - Add a small amount of sodium acetate to the stirred solution.
 - Add the desired amino compound to the reaction mixture.
 - Reflux the mixture for approximately 3 hours.
 - Allow the reaction to cool to room temperature overnight.
 - Filter the precipitated product and recrystallize it from a suitable solvent (e.g., GAA or DMSO) to obtain the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.[7]

[Click to download full resolution via product page](#)

Fig 2. Logical workflow for comparing isomer reactivity.

Safety and Hazard Information

2,5-Dibromo-1,4-benzoquinone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Classification

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[\[1\]](#)

Handling and First Aid:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[\[9\]](#)
- Skin Contact: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[9\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[9\]](#)
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[9\]](#)
- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[\[9\]](#)

Storage:

- Store in a cool, well-ventilated place. Keep the container tightly closed.[\[3\]](#)[\[9\]](#) Recommended storage is between 2-8°C.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromo-1,4-benzoquinone | CymitQuimica [cymitquimica.com]
- 3. 2,5-DIBROMO-1,4-BENZOQUINONE CAS#: 1633-14-3 [amp.chemicalbook.com]
- 4. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR [m.chemicalbook.com]
- 5. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) IR Spectrum [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Chemical and physical properties of 2,5-Dibromo-1,4-benzoquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160935#chemical-and-physical-properties-of-2-5-dibromo-1-4-benzoquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com